molecular formula C13H14BrNO4 B6190363 tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate CAS No. 2648938-83-2

tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

Cat. No.: B6190363
CAS No.: 2648938-83-2
M. Wt: 328.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate” is a chemical compound with the CAS Number: 2503207-52-9 . It has a molecular weight of 344.23 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl 2-(6-bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetate" . The InChI code is "1S/C13H14BrNO3S/c1-13(2,3)18-11(16)7-15-9-5-4-8(14)6-10(9)19-12(15)17/h4-6H,7H2,1-3H3" .


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved data.

Future Directions

The future directions of “tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate” are not specified in the retrieved data. Given its potential as a building block in the synthesis of other compounds , it could have applications in various fields, including pharmaceuticals and agrochemicals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate involves the reaction of 6-bromo-2-hydroxybenzaldehyde with tert-butyl acetoacetate to form 2-(6-bromo-2-hydroxyphenyl)-3-oxobutanoic acid, which is then converted to the final product through a series of reactions.", "Starting Materials": [ "6-bromo-2-hydroxybenzaldehyde", "tert-butyl acetoacetate", "sodium hydroxide", "acetic acid", "thionyl chloride", "triethylamine", "dimethylformamide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 6-bromo-2-hydroxybenzaldehyde in acetic acid and add sodium hydroxide. Heat the mixture to reflux for 1 hour to form 6-bromo-2-hydroxybenzaldehyde.", "Step 2: Add tert-butyl acetoacetate to the reaction mixture and heat to reflux for 4 hours to form 2-(6-bromo-2-hydroxyphenyl)-3-oxobutanoic acid.", "Step 3: Add thionyl chloride and triethylamine to the reaction mixture and heat to reflux for 2 hours to form tert-butyl 2-(6-bromo-2-chloro-2,3-dihydro-1,3-benzoxazol-3-yl)acetate.", "Step 4: Add dimethylformamide and sodium bicarbonate to the reaction mixture and heat to reflux for 2 hours to form tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate.", "Step 5: Filter the reaction mixture and wash the solid with ethyl acetate. Dry the solid with magnesium sulfate and recrystallize from ethyl acetate to obtain the final product." ] }

CAS No.

2648938-83-2

Molecular Formula

C13H14BrNO4

Molecular Weight

328.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.